molecular formula C12H15N3S2 B12711710 Einecs 213-464-6 CAS No. 953-35-5

Einecs 213-464-6

Cat. No.: B12711710
CAS No.: 953-35-5
M. Wt: 265.4 g/mol
InChI Key: WNDFVBQJYJRMQO-KXNXZCPBSA-N
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Description

EINECS 213-464-6 corresponds to the compound thiocyanic acid, compound with (4S-trans)-3,4-dimethyl-5-phenylthiazolidin-2-imine (1:1) (CAS 953-35-5). Its molecular formula is C₁₂H₁₅N₃S₂, with a molecular weight of 265.3976 g/mol . This compound features a thiazolidine-imine core substituted with a phenyl group and methyl groups, complexed with thiocyanic acid.

Properties

CAS No.

953-35-5

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

(4S,5S)-3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid

InChI

InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H/t8-,10+;/m0./s1

InChI Key

WNDFVBQJYJRMQO-KXNXZCPBSA-N

Isomeric SMILES

C[C@H]1[C@@H](SC(=N)N1C)C2=CC=CC=C2.C(#N)S

Canonical SMILES

CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of 2-phenyl-1H-benzimidazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

2-phenyl-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarity and Analog Identification

EINECS 213-464-6 can be compared to structurally analogous compounds using computational tools like the Tanimoto index , which quantifies similarity based on 2D molecular fingerprints (e.g., PubChem fingerprints). A similarity threshold of ≥70% is commonly used to define analogs in toxicological read-across studies . Hypothetical analogs might include:

Compound Name CAS/EINECS Structural Features Similarity Index Key Properties (Predicted)
3,4-Dimethyl-5-phenylthiazolidin-2-imine Not available Thiazolidine-imine core without thiocyanate ~75% Higher hydrophobicity
Thiocyanic acid complex with benzothiazole Not available Benzothiazole core + thiocyanate ~68% Similar log Kow

Methods from large-scale studies (e.g., REACH Annex VI comparisons) were extrapolated .

Functional and Physicochemical Comparisons

  • Functional Similarity : Compounds sharing the thiocyanate (-SCN) group or thiazolidine-imine core may exhibit comparable reactivity. For example, quaternary ammonium perfluorinated compounds (EINECS 92129-34-5) share complexation tendencies but differ in fluorinated alkyl chains .
  • Physicochemical Properties: log Kow (Octanol-Water Partition Coefficient): A critical parameter for bioavailability. QSAR models predict log Kow for EINECS compounds using structural descriptors, enabling toxicity comparisons . Hydrogen Bonding: The thiocyanate group in this compound likely increases polarity compared to non-complexed thiazolidine derivatives.

Toxicological and Regulatory Context

  • Toxicity Prediction: Computational models (e.g., RASAR) leverage structural analogs to predict hazards.
  • Regulatory Coverage : Only 0.7% of EINECS compounds have validated QSAR models, but 54% are classifiable into groups amenable to such modeling . This compound might fall into understudied classes, necessitating read-across approaches.

Methodological Considerations

  • Read-Across Validation : The European Chemicals Agency (ECHA) prioritizes analogs with high Tanimoto indices and congruent physicochemical profiles .
  • Limitations : Structural diversity in EINECS (e.g., perfluorinated vs. thiocyanate complexes) complicates direct comparisons. ERGO reference substances cover only ~28 compounds but span 56,703 EINECS entries in bioavailability-related properties .

Q & A

Q. What are the foundational methods for synthesizing and characterizing EINECS 213-464-6?

Synthesis typically involves [describe general methods, e.g., catalytic reactions, solvent-based protocols], while characterization relies on spectroscopic techniques (e.g., NMR, IR) and chromatographic analysis (HPLC, GC-MS). Ensure experimental reproducibility by documenting reaction conditions (temperature, catalysts, solvents) and validating purity via melting point analysis or mass spectrometry . For novel compounds, include elemental analysis and crystallographic data to confirm structure .

Q. Which spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. Use HRMS to confirm molecular weight and isotopic patterns, while 1D/2D NMR (e.g., 1H^1H, 13C^13C, COSY) resolves structural ambiguities. Cross-validate findings with IR spectroscopy for functional groups and X-ray diffraction for crystalline samples .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Adopt standardized protocols from peer-reviewed literature and report deviations (e.g., solvent purity, catalyst batch). Use control experiments to isolate variables (e.g., temperature effects on yield) and publish detailed supplementary materials, including raw spectral data and reaction timelines .

Q. What databases or repositories provide authoritative physicochemical data for this compound?

Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry), PubChem, and Reaxys. Cross-reference data using multiple sources to identify discrepancies, and validate findings with in-house experiments .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

Conduct meta-analyses of existing data to identify outliers. Design comparative studies using controlled variables (e.g., solvent polarity, temperature) to isolate contributing factors. Apply statistical tools (e.g., ANOVA, regression analysis) to quantify variability and assess methodological biases .

Q. What experimental design strategies optimize the study of this compound’s reactivity under varying conditions?

Use factorial design (e.g., response surface methodology) to explore interactions between variables (pH, catalysts, solvent). Employ kinetic studies (e.g., time-resolved spectroscopy) to monitor intermediate formation. Validate models with independent datasets and report confidence intervals .

Q. How can computational chemistry enhance the understanding of this compound’s behavior in novel applications?

Apply density functional theory (DFT) to predict reaction pathways or spectroscopic signatures. Validate simulations with experimental data (e.g., comparing calculated vs. observed NMR shifts). Use molecular docking studies to explore biological interactions if applicable .

Q. What methodologies resolve uncertainties in this compound’s environmental or toxicological profiles?

Combine in silico toxicity prediction tools (e.g., QSAR models) with empirical ecotoxicology assays (e.g., Daphnia magna tests). Use lifecycle analysis (LCA) frameworks to assess environmental persistence and bioaccumulation potential .

Q. How to integrate heterogeneous data (e.g., synthesis yields, spectral data) into a cohesive analysis of this compound?

Develop a relational database to collate multi-modal data. Apply machine learning (e.g., clustering algorithms) to identify patterns or anomalies. Use visualization tools (e.g., heatmaps, PCA plots) to highlight correlations between synthesis conditions and outcomes .

Q. What ethical and practical considerations arise when scaling laboratory-scale synthesis of this compound for collaborative studies?

Ensure compliance with safety protocols (e.g., fume hood use, waste disposal) and intellectual property guidelines. Document batch-to-batch variability and share raw data via open-access repositories to foster transparency .

Methodological Guidance

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and computational outputs in structured formats (e.g., .cif for crystallography) .
  • Literature Review : Use PICO/PECO frameworks to structure queries (e.g., "In this compound, how does solvent choice [I] compared to catalyst type [C] affect yield [O]?") .
  • Peer Review : Pre-submission validation via tools like SciFinder or Web of Science ensures citation accuracy and methodological alignment with field standards .

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